UC-112 was discovered through a combination of virtual screening and biological validation processes aimed at identifying new anti-cancer agents. The compound belongs to the class of hydroxyquinolines and exhibits properties that make it a candidate for further development in cancer therapeutics targeting survivin .
The synthesis of UC-112 involves several key steps, starting from 5-chloromethyl-8-quinolinol hydrochloride. The general procedure includes the following:
The molecular structure of UC-112 features a quinoline backbone with a hydroxyl group at position eight and a benzyloxy group at position five. The presence of a pyrrolidine moiety at position seven contributes to its biological activity. The structural formula can be represented as follows:
The molecular weight of UC-112 is approximately 284.35 g/mol. The structure is critical for its interaction with survivin, influencing both binding affinity and selectivity .
UC-112 undergoes various chemical reactions that are pivotal for its synthesis and modification:
UC-112 exerts its anticancer effects primarily through the inhibition of survivin, which is often overexpressed in cancer cells. The mechanism involves:
UC-112 exhibits several notable physical and chemical properties:
These properties are essential for its formulation into drug delivery systems .
UC-112 has significant potential applications in cancer treatment due to its selective targeting of survivin:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2